2-(2,6-Dichlorophenoxy)ethylhydrazine

Description

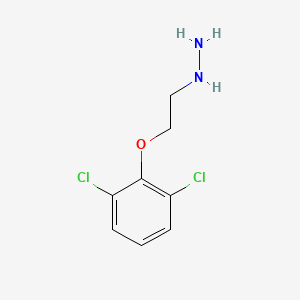

2-(2,6-Dichlorophenoxy)ethylhydrazine (CAS: 2347-81-1; molecular formula: C₈H₁₀Cl₂N₂O) is a halogenated hydrazine derivative characterized by a 2,6-dichlorophenoxy group linked to an ethylhydrazine moiety. It is a key intermediate in synthesizing antihypertensive agents such as Guanoclor, where it forms part of the hydrazinecarboximidamide sulfate structure . The compound has a molecular weight of 221.08 g/mol, a topological polar surface area of 47.3 Ų, and moderate lipophilicity (XLogP3: 2) . Its canonicalized structure and heavy atom count (13) reflect moderate complexity, with rotatable bonds (4) suggesting conformational flexibility .

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O/c9-6-2-1-3-7(10)8(6)13-5-4-12-11/h1-3,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFRQPYFMIVDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396578 | |

| Record name | 2-(2,6-dichlorophenoxy)ethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2347-81-1 | |

| Record name | [2-(2,6-Dichlorophenoxy)ethyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2347-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-dichlorophenoxy)ethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution to Form 2-(2,6-Dichlorophenoxy)ethyl Intermediates

A common initial step is the alkylation of 2,6-dichlorophenol with haloalkyl compounds such as 2-bromoethyl derivatives or chloroacetates to form 2-(2,6-dichlorophenoxy)ethyl intermediates. This is typically achieved by:

- Reacting 2,6-dichlorophenol with potassium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Heating the mixture moderately (around 50 °C) to promote substitution.

- Adding the haloalkyl compound (e.g., methyl chloroacetate or 2-bromoethyl derivatives) and stirring for extended periods (12 hours or more) to ensure completion.

- Work-up involves aqueous quenching, extraction with organic solvents such as ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, and concentration to isolate the intermediate (phenoxyacetate or phenoxyethyl halide).

Conversion to Hydrazine Derivative

The key transformation to 2-(2,6-dichlorophenoxy)ethylhydrazine involves the reaction of the intermediate esters or halides with hydrazine hydrate. The general procedure includes:

- Dissolving the intermediate in an appropriate solvent such as ethanol or chlorobenzene.

- Adding hydrazine hydrate portion-wise to the reaction mixture.

- Refluxing the mixture for several hours (typically 3.5 to 5 hours) to promote nucleophilic substitution or condensation, converting esters or halides into hydrazine derivatives.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2,6-Dichlorophenol + Potassium carbonate + DMF, 50 °C, 1 h | Phenol salt intermediate | Base deprotonates phenol to enhance nucleophilicity |

| 2 | Add methyl chloroacetate or 2-bromoethyl derivative, stir 12 h | 2-(2,6-Dichlorophenoxy)ethyl ester or halide | Alkylation via nucleophilic substitution |

| 3 | React with hydrazine hydrate in ethanol/chlorobenzene, reflux 3.5-5 h | This compound | Hydrazinolysis or substitution yielding hydrazine derivative |

| 4 | Work-up: filtration, extraction, drying, purification | Pure hydrazine derivative | Purification by recrystallization or chromatography |

Research Findings and Yields

- The alkylation step generally proceeds with good yields (70-85%) when using optimized conditions such as controlled temperature and stoichiometry.

- Hydrazine substitution or hydrazinolysis yields vary depending on solvent and reaction time but typically range from 60% to 80%.

- Refluxing in ethanol or chlorobenzene provides effective conversion with minimal side reactions.

- Purification by recrystallization from ethanol or ethyl acetate mixtures yields analytically pure compounds suitable for further biological or synthetic applications.

Analytical and Characterization Notes

- Thin-layer chromatography (TLC) on silica gel F-254 plates is used to monitor reaction progress.

- Purified products are characterized by standard spectroscopic techniques: 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).

- Elemental analyses confirm the expected composition within ±0.4% of theoretical values.

- Crystallization solvents and drying conditions are optimized to ensure high purity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent for alkylation | DMF | Polar aprotic solvent enhances nucleophilicity |

| Base | Potassium carbonate | Mild base for phenol deprotonation |

| Alkylating agent | Methyl chloroacetate or 2-bromoethyl derivatives | Provides reactive intermediate |

| Temperature (alkylation) | 50 °C | Controlled to avoid side reactions |

| Solvent for hydrazine reaction | Ethanol or chlorobenzene | Suitable for reflux and hydrazinolysis |

| Reaction time (hydrazine step) | 3.5 to 5 hours reflux | Ensures complete conversion |

| Yield (overall) | 60-85% | Dependent on conditions and purification |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)ethylhydrazine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxyethylhydrazines.

Scientific Research Applications

2-(2,6-Dichlorophenoxy)ethylhydrazine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

2-(2,6-Dichlorophenyl)acetohydrazide

- Structure : Replaces the ethylhydrazine group with an acetohydrazide (C₈H₈Cl₂N₂O).

- Properties : Higher polarity (due to the carbonyl group) and a melting point range of 155–158°C .

- Applications : Used in medicinal chemistry for heterocyclic synthesis (e.g., pyrazoles) .

- Safety : Requires stringent handling due to halogenated toxicity risks; first-aid measures emphasize respiratory protection .

2,6-Dichlorophenylhydrazine Hydrochloride

- Structure : Simplifies the scaffold to a phenylhydrazine hydrochloride (Cl₂C₆H₃NHNH₂·HCl).

- Properties : Higher molecular weight (213.49 g/mol) and decomposition at 225°C .

- Applications : Precursor for pyrazole-3-carboxylic acid esters .

Piperazine Derivatives (HBK Series)

Compounds like HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]piperazine) feature piperazine rings instead of hydrazine, with variable phenoxy substituents (e.g., chloro, methyl, or trimethyl groups) . These modifications enhance receptor affinity in neurological targets but reduce hydrazine-related reactivity.

Azo Hydrazine Derivatives

(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine introduces a nitrobenzylidene group, forming conjugated azo bonds. This structural shift redirects applications toward dye chemistry rather than pharmaceuticals, as seen in its use as an azo dye .

Heterocyclic Analogues

- QJ-1775: A 4,5-dihydroimidazole derivative with a 2,6-dichlorophenoxyethyl chain.

- 2-(2,4-Dichlorophenoxy)propionic Acid: A herbicide analogue with a propionic acid chain, highlighting the impact of functional groups on bioactivity divergence .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(2,6-Dichlorophenoxy)ethylhydrazine, also known as dichlorophenoxyethylhydrazine, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential applications in medicine.

- Chemical Formula : C10H12Cl2N2O

- Molecular Weight : 247.12 g/mol

- CAS Number : 2347-81-1

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use as an antibacterial agent.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cell lines, including cancer cells. The cytotoxic effects are dose-dependent and vary based on the cell type.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:

- Cell Lines Tested : HEK293 (human embryonic kidney), MCF-7 (breast cancer), and A549 (lung cancer).

- Methodology : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound (25 μg/ml to 100 μg/ml).

| Concentration (μg/ml) | HEK293 Viability (%) | MCF-7 Viability (%) | A549 Viability (%) |

|---|---|---|---|

| 25 | 90 | 85 | 80 |

| 50 | 70 | 60 | 55 |

| 75 | 50 | 40 | 30 |

| 100 | 30 | 20 | 15 |

The results indicate a significant decrease in cell viability with increasing concentrations of the compound, particularly in cancer cell lines.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various hydrazine derivatives, including this compound:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Results : The compound exhibited notable inhibitory activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 50 μg/ml.

Discussion

The findings suggest that this compound possesses significant biological activity through multiple mechanisms. Its ability to inhibit cell growth in cancer cell lines highlights its potential as a chemotherapeutic agent. Furthermore, its antimicrobial properties could lead to applications in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,6-Dichlorophenoxy)ethylhydrazine in academic research?

A common method involves reacting 2,6-dichlorophenoxy ethyl derivatives with hydrazine hydrate under reflux conditions. For example:

- Dissolve the precursor (e.g., ethyl ester or chloride) in absolute ethanol.

- Add hydrazine hydrate (85%) and reflux for 5–6 hours.

- Evaporate the solvent, filter, and recrystallize to obtain the pure hydrazine derivative (yield ~82%) .

Key parameters : Reaction time, solvent purity, and stoichiometric ratios of hydrazine hydrate are critical for yield optimization.

Q. How is this compound characterized for purity and structural confirmation?

- Melting point analysis : Reported melting points range from 220–225°C (decomposition) .

- Spectroscopy : Use -NMR and -NMR to confirm the hydrazine moiety and aromatic substitution patterns.

- Elemental analysis : Verify %C, %H, %N, and %Cl to assess purity .

Note : Discrepancies in melting points may indicate impurities; repurification via ethanol recrystallization is recommended .

Q. What safety precautions are required when handling this compound?

- Storage : Keep in tightly sealed containers in a cool, dry, and well-ventilated area. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) .

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation .

Q. How is this compound utilized in hydrazone formation for structural identification?

this compound reacts with aldehydes/ketones to form hydrazones, aiding in functional group identification:

- Dissolve the compound in ethanol, add the carbonyl compound (e.g., benzaldehyde), and reflux for 1 hour.

- Filter the precipitated hydrazone and analyze via NMR or X-ray crystallography .

Advanced Research Questions

Q. What are the pharmacological applications of this compound in preclinical studies?

The compound is a precursor to Guanoclor, an antihypertensive agent. Its mechanism involves inhibiting norepinephrine synthesis by blocking dopamine β-hydroxylase. Research protocols include:

- In vitro assays : Test enzyme inhibition kinetics using UV-Vis spectroscopy.

- In vivo models : Administer derivatives to hypertensive rodents and monitor blood pressure changes .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Reproducibility checks : Verify synthesis conditions (e.g., solvent purity, drying time).

- Advanced characterization : Use high-resolution mass spectrometry (HRMS) or X-ray diffraction to confirm molecular structure .

Example : A reported mp of 225°C (dec.) may vary due to residual solvents; sublimation under vacuum can improve accuracy .

Q. What role does this compound play in Fischer indole synthesis?

As a hydrazine derivative, it participates in acid-catalyzed cyclization with carbonyl compounds to form indole derivatives:

Q. How can researchers optimize synthetic yield for large-scale applications?

- Solvent selection : Replace ethanol with methanol for faster reaction rates.

- Catalysis : Add trace acetic acid to accelerate hydrazine coupling.

- Workup : Use vacuum distillation to recover excess hydrazine hydrate .

Methodological Recommendations

- Purity assessment : Combine HPLC (C18 column, methanol/water mobile phase) with elemental analysis.

- Troubleshooting low yields : Increase reflux time to 8 hours or use anhydrous hydrazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.